Benzyltriethylammonium dichloroiodate

説明

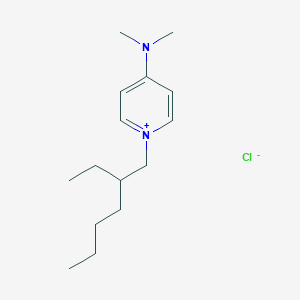

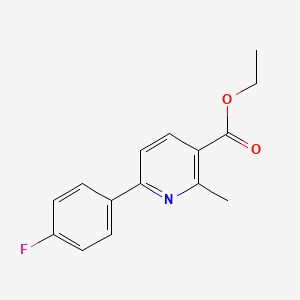

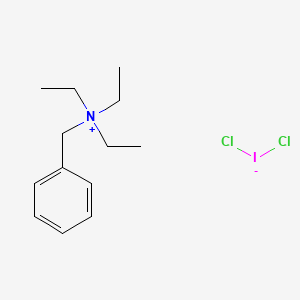

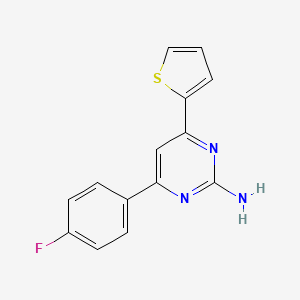

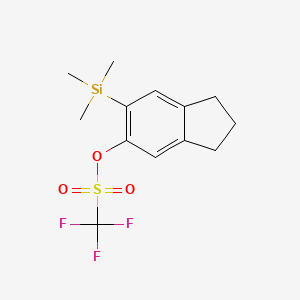

Benzyltriethylammonium dichloroiodate, also known as BTMA-ICl2 or Benzyltrimethylammonium dichloroiodide, is a chemical compound with the molecular formula C10H16Cl2IN . It is used in various chemical reactions, particularly in the mechanism of oxidation .

Synthesis Analysis

This compound has been used in the synthesis of fully functionalized pyrroles via isocyanide-based four-component reactions . It has also been used in the preparation of monoiodinated anilines in the presence of sodium bicarbonate and methanol .Molecular Structure Analysis

The linear formula of this compound is C6H5CH2N(ICl2)(CH3)3 . It has a molecular weight of 348.05 .Chemical Reactions Analysis

This compound has been used in various chemical reactions. It has been used in the synthesis of fully functionalized pyrroles via isocyanide-based four-component reactions . It has also been used in the preparation of monoiodinated anilines in the presence of sodium bicarbonate and methanol .Physical And Chemical Properties Analysis

This compound is a slightly brown solid and hygroscopic . It has a melting point of 124-126 °C .科学的研究の応用

Iodination of Anilines

Benzyltriethylammonium dichloroiodate, when combined with sodium bicarbonate and methanol, serves as an effective iodinating agent for anilines. This method produces monoiodinated anilines with good to excellent yields and is notable for its environmentally friendly approach, avoiding the use of organic solvents (Kosynkin & Tour, 2001).

Recyclable Reagents for Aromatic Iodination

Polymer-bound benzyltriethylammonium polyhalides, including dichloroiodate, have been developed as recyclable reagents for the selective iodination of activated benzene and naphthalene derivatives such as amines and phenols. These reagents have been successfully regenerated and reused, showcasing their efficiency and environmental sustainability (Mitra & Sreekumar, 1997).

α-Halogenation of Ketones

This compound has been utilized in the α-halogenation of ketones. The reagents were prepared using polystyrene crosslinked with ethyleneglycol dimethacrylate, demonstrating higher reactivity in the tetrachloroiodate form compared to the dichloroiodate form. This study highlights the impact of reaction conditions like solvent nature, temperature, and effective molar concentration on the reaction outcome (Mitra & Sreekumar, 1997).

Oxidation of Alcohols

Using polystyrene-based this compound and related reagents, researchers have developed a method for the oxidation of alcohols to carbonyl compounds. The insoluble spent reagents could be regenerated and reused, maintaining high reactivity and providing an eco-friendly alternative (Mitra & Sreekumar, 1997).

Synthesis of Hydroximoyl Chlorides

Benzyltrimethylammonium tetrachloroiodate acts as an efficient reagent for converting aldoximes to hydroximoyl chlorides, a method that simplifies the isolation of both stable and unstable hydroximoyl chlorides. This reagent has shown effectiveness in tandem and multistep processes, demonstrating its versatility in organic synthesis (Kanemasa et al., 2000).

Selective Iodination of Aromatic Amines and Phenols

Poly[N-(2-aminoethyl)acrylamido]triethylammonium dichloroiodate and its derivatives have been used for selective iodination of aromatic amines and phenols. This research highlights the importance of optimizing reaction parameters to achieve selective monoiodination (Mitra & Sreekumar, 1997).

Ring Opening of Aziridines

Benzyltriethylammonium tetrathiomolybdate has been effectively used to open aziridine rings in a regiospecific and stereospecific manner. This process avoids the use of Lewis acid catalysts and can be employed in one-pot operations for synthesizing various sulfur heterocycles (Sureshkumar et al., 2005).

作用機序

Target of Action

Benzyltriethylammonium dichloroiodate (BTDA) is an organic ammonium compound . Its primary targets are organic substrates, particularly those containing aniline groups . The compound’s role is to facilitate the iodination of these substrates, a crucial step in many organic synthesis reactions .

Mode of Action

BTDA interacts with its targets through a process of iodination . It acts as an iodinating reagent, promoting the addition of iodine to the organic substrate . This interaction results in the formation of monoiodinated products, such as monoiodinated anilines .

Biochemical Pathways

The biochemical pathways affected by BTDA primarily involve the iodination of organic substrates . The downstream effects of this process include the formation of iodinated products, which can be further used in various organic synthesis reactions.

Pharmacokinetics

Its solubility in dmso and methanol suggests that it may have good bioavailability when used in these solvents.

Result of Action

The molecular and cellular effects of BTDA’s action primarily involve the iodination of organic substrates . This results in the formation of iodinated products, which can be crucial intermediates in various organic synthesis reactions.

Action Environment

The action of BTDA can be influenced by environmental factors. For instance, it is sensitive to light and hygroscopic , suggesting that it should be stored in a cool, dark, and dry environment to maintain its stability and efficacy . Furthermore, its iodination reactions are reported to occur under solvent-free conditions, indicating that the absence of a solvent can enhance its efficacy .

Safety and Hazards

特性

InChI |

InChI=1S/C13H22N.Cl2I/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;1-3-2/h7-11H,4-6,12H2,1-3H3;/q+1;-1 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBJLVNRHHVRJSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC1=CC=CC=C1.Cl[I-]Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-(cyclopent-1-en-1-ylmethyl)-3,3,3-trifluoro-2-[(methylsulfonyl)amino]-propanoate, 97%](/img/structure/B6316500.png)

![N-Methyl-N-[3-(4,4,5,5,5-pentafluoropentylthio)propyl]amine](/img/structure/B6316529.png)